(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . It’s a versatile material used in scientific research. Its unique structure enables diverse applications, from drug discovery to catalysis.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . The CAS Number is 1283109-29-4 and the molecular weight is 249.29 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Antitubercular Applications
A key application of a related compound, specifically a benzothiazinone derivative, has been identified in the field of antitubercular drug development. Structural studies of a promising antitubercular drug candidate, BTZ043, which shares a structural resemblance with the queried compound, have been reported. These studies include X-ray, variable temperature NMR, and DFT studies to understand its properties better (Richter et al., 2022).
Anticancer and Antidiabetic Properties
Another notable application of similar compounds is in the development of anticancer and antidiabetic drugs. Spirothiazolidines analogs, which include structures resembling the queried compound, have shown significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some of these compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting potential in antidiabetic therapy (Flefel et al., 2019).
Antibacterial and Antiviral Activities
A study on the synthesis and characterization of novel thiazole compounds, closely related to the queried chemical, revealed antibacterial activity. This suggests a potential application in developing new antibacterial drugs (Shahana & Yardily, 2020). Additionally, spirothiazolidinone derivatives have shown promise in antiviral drug development, with strong activity against the influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-3-2-4-14(18-12)20-16-19-13(11-25-16)15(22)21-7-5-17(6-8-21)23-9-10-24-17/h2-4,11H,5-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZFRDQZHPYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
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